molecular formula C10H13NO B1373992 2-Butanoyl-3-picoline CAS No. 1248102-78-4

2-Butanoyl-3-picoline

Cat. No.: B1373992
CAS No.: 1248102-78-4
M. Wt: 163.22 g/mol
InChI Key: SCPMQBUTISBDNT-UHFFFAOYSA-N
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Description

2-Butanoyl-3-picoline is an organic compound that belongs to the class of pyridines . It is primarily used as a synthesis intermediate for the production of fine chemicals and pharmaceuticals. The IUPAC name for this compound is 1-(3-methyl-2-pyridinyl)-1-butanone .


Synthesis Analysis

This compound is primarily used as a synthesis intermediate for the production of fine chemicals and pharmaceuticals. It has attracted significant attention due to its versatile applications in various fields of research and industry.


Molecular Structure Analysis

The molecular formula of this compound is C10H13NO . The InChI code for this compound is 1S/C10H13NO/c1-3-5-9(12)10-8(2)6-4-7-11-10/h4,6-7H,3,5H2,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it’s known that picoline derivatives can undergo various reactions. For instance, a green process for producing niacin involves the direct air oxidation of picoline .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 163.22 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Complex Formation in Organometallic Chemistry

Diorganotin(IV) complexes with picolinic acid and picolinic acid N-oxide, including 2-Butanoyl-3-picoline, are studied for their unique structural properties in organometallic chemistry. These complexes exhibit varying solubility and coordination patterns, revealing insights into molecular interactions and geometry in tin-based compounds (Sandhu & Boparoy, 1991).

2. Synthesis of sec-Butylzinc Complexes

This compound is utilized in the synthesis of sec-Butylzinc complexes. These complexes have been found to exhibit chiral properties, contributing to the understanding of molecular asymmetry and its implications in synthetic chemistry (Lennartsson, Hedström & Håkansson, 2010).

3. Electrochemical Studies

The electrooxidation of 3-picoline, related to this compound, is studied in various organic/water mixed solvents. This research provides important insights into the electrochemical behavior of picolines, which are relevant in the development of electrochemical sensors and processes (Zhang Wei, 2007).

4. Structural Control in Diorganotin Carboxylates

Research on diorganotin compounds of 2-quinaldate and 2-picolinate (related to this compound) highlights the steric control exerted by tin and ligand-bound groups. This research has implications for designing organometallic compounds with specific coordination numbers and supramolecular aggregation properties (Dakternieks et al., 2003).

5. Synthesis of Alkyl Pyridyl Ketones

This compound is a key intermediate in the synthesis of various alkyl pyridyl ketones, which have potential anti-tumor applications. This showcases its role in the development of pharmaceutical compounds (Léon, Garbay‐Jaureguiberry & Roques, 1988).

6. Insights into Aromatic Substitution

Studies on the Emmert reaction involving pyridine and 3-picoline (closely related to this compound) enhance understanding of aromatic substitution mechanisms, crucial for organic synthesis and pharmaceutical development (Abramovitch & Vinutha, 1969).

7. Oxidation Processes in Organic Chemistry

Investigations into the metal-free oxidation of picolines, including compounds similar to this compound, contribute to the development of environmentally friendly and efficient oxidation processes in organic synthesis (Hamano, Nagy & Jensen, 2012).

Properties

IUPAC Name

1-(3-methylpyridin-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-5-9(12)10-8(2)6-4-7-11-10/h4,6-7H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPMQBUTISBDNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=CC=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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